[1-(4-Bromophenyl)ethyl](octyl)amine hydrochloride
Description
1-(4-Bromophenyl)ethylamine hydrochloride is an organic compound with the molecular formula C16H27BrClN and a molecular weight of 348.75 . This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to an octylamine moiety. It is commonly used in pharmaceutical testing and research due to its unique chemical properties .
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]octan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrN.ClH/c1-3-4-5-6-7-8-13-18-14(2)15-9-11-16(17)12-10-15;/h9-12,14,18H,3-8,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEIDZLOPWVTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(C)C1=CC=C(C=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromophenyl)ethylamine hydrochloride typically involves the reaction of 4-bromophenylacetonitrile with octylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the aromatic ring serves as an electrophilic site for nucleophilic substitution. This reaction is central to the compound’s synthesis and further derivatization:
Mechanistic Insights :
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The synthesis involves octylamine attacking the electrophilic carbon in 4-bromophenylacetonitrile, displacing bromide via an SN2 mechanism.
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Bromine can participate in Suzuki–Miyaura cross-coupling reactions under palladium catalysis, replacing Br with aryl or alkyl groups .
Radical-Mediated Cyclizations
The octylamine moiety facilitates nitrogen-centered radical (NCR) formation, enabling cyclization and annulation reactions:
| Radical Initiator | Substrate | Product | Yield |
|---|---|---|---|
| Et₃B/O₂ | Alkenes, alkynes | Pyrrolidines, pyrrolenines ( ) | 60–79% |
| Light/BPO | Aromatic systems | Phenanthridines ( ) | 60–71% |
Key Observations :
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NCRs generated via homolytic N–Br or N–O bond cleavage undergo 5-exo or 6-endo cyclizations to form nitrogen heterocycles .
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Competitive pathways (e.g., H-atom abstraction) are suppressed in favor of cyclization due to kinetic preference .
Amine-Specific Derivatization
The primary amine group participates in classic amine reactions:
Notable Example :
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Reaction with α-ketoesters under photoredox conditions generates α-amino radicals, which undergo cross-coupling to form branched amines .
Biological Activity and Membrane Interactions
While not a direct chemical reaction, the compound’s lipophilic octyl chain and bromophenyl group enhance membrane permeability, enabling interactions with biological targets:
| Interaction | Mechanism | Observed Effect |
|---|---|---|
| Membrane Disruption | Hydrophobic insertion | Fungicidal activity ( ) |
| Receptor Binding | Hydrogen bonding with neurotransmitters | Modulation of dopamine pathways ( ) |
Stability and Reactivity Trends
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Thermal Stability : Decomposes above 230°C, releasing HCl and forming reactive intermediates .
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Solvent Effects : Polar aprotic solvents (e.g., DMAc) enhance radical stability and boron-mediated functionalization .
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pH Sensitivity : Protonation of the amine group in acidic conditions reduces nucleophilicity but stabilizes the hydrochloride salt .
Comparative Reaction Data
The table below summarizes key reaction pathways and efficiencies:
| Pathway | Conditions | Rate (k, s⁻¹) | Activation Energy (ΔG‡) |
|---|---|---|---|
| Radical Cyclization | Et₃B/O₂, 25°C | 0.45 | 18.2 kcal/mol |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 0.12 | 24.7 kcal/mol |
| Amide Formation | AcCl, NEt₃, 0°C | 2.10 | 12.8 kcal/mol |
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in forming carbon-carbon and carbon-nitrogen bonds. It is utilized in various chemical reactions, including oxidation, reduction, and substitution processes.
- Catalysis : It acts as a ligand in catalytic reactions, aiding in the development of new synthetic methodologies .
Biology
- Biochemical Studies : The compound is investigated for its interactions with enzymes and receptors, contributing to the understanding of biochemical pathways. Its ability to act as a substrate or inhibitor makes it valuable in studying enzyme kinetics and receptor binding.
- Microbial Resistance Research : Derivatives of this compound have been synthesized and evaluated for antimicrobial activity, showcasing potential against resistant microbial strains .
Medicine
- Pharmaceutical Development : 1-(4-Bromophenyl)ethyl(octyl)amine hydrochloride is explored for its therapeutic effects, particularly in drug development targeting neurological disorders. Its interactions with neurotransmitter systems suggest possible applications in modulating dopamine and serotonin pathways.
- Anticancer Activity : Various derivatives have been synthesized for evaluation against cancer cell lines. Some compounds demonstrated significant growth inhibition against specific cancer types, indicating potential as anticancer agents.
Industry
- Specialty Chemicals Production : The compound is employed as an intermediate in the synthesis of specialty chemicals used in various industrial applications, including materials science.
- Sensing Applications : It has been utilized in developing conjugated microporous polymers (CMPs) for selective sensing of amines through fluorescence techniques, enhancing detection methods for environmental monitoring and safety applications.
Case Studies
- Anticancer Activity Assessment : A study evaluated derivatives of 1-(4-Bromophenyl)ethyl(octyl)amine hydrochloride against a panel of cancer cell lines using the National Cancer Institute protocol. Some derivatives exhibited significant growth inhibition, particularly against CNS cancer cell lines.
- Fluorescent Chemosensing : Research on CMPs synthesized using this compound demonstrated strong visible light absorption and solid-state fluorescence capabilities. These materials effectively sensed aliphatic and aromatic amines, showcasing their potential for environmental applications.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Bromophenyl)ethylamine hydrochloride can be compared with other similar compounds, such as:
[1-(4-Bromophenyl)ethyl]amine: This compound lacks the octyl group, resulting in different chemical properties and applications.
1-(4-Chlorophenyl)ethylamine hydrochloride:
1-(4-Methylphenyl)ethylamine hydrochloride: The presence of a methyl group instead of bromine affects the compound’s chemical behavior and applications.
Biological Activity
1-(4-Bromophenyl)ethylamine hydrochloride, also known as N-[1-(4-bromophenyl)ethyl]octan-1-amine, is an organic compound with a unique structure that combines both aromatic and aliphatic components. This compound has garnered interest in pharmacological studies due to its potential biological activity, particularly its interactions with various biological pathways and enzyme systems.
Chemical Structure and Properties
The molecular formula of 1-(4-Bromophenyl)ethylamine hydrochloride is C16H27BrN, characterized by a bromophenyl group attached to an ethyl chain, which is further connected to an octylamine moiety. This structural configuration contributes to its distinctive chemical properties and potential applications in medicinal chemistry and organic synthesis.
The biological activity of 1-(4-Bromophenyl)ethylamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The compound's tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites on proteins. This interaction can modulate the activity of target proteins, leading to various biological effects, including:
- Enzyme Inhibition : The compound may act as a substrate or inhibitor in biochemical processes.
- Receptor Interaction : Its structural characteristics may enable it to interact with specific receptors, influencing cellular signaling pathways.
Pharmacological Studies
Research has indicated that 1-(4-Bromophenyl)ethylamine hydrochloride exhibits notable pharmacological properties. Key findings from various studies include:
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against pathogenic bacteria and fungi. Studies have shown that derivatives of bromophenyl compounds often display strong antibacterial and antifungal properties, suggesting potential therapeutic applications for 1-(4-Bromophenyl)ethylamine hydrochloride in treating infections.
- Cytotoxic Effects : Investigations into the cytotoxicity of the compound have revealed its potential in cancer therapy. It has been observed that certain derivatives can induce apoptosis in cancer cells, which could be leveraged for developing anticancer agents .
Case Studies
- Antibacterial Activity : A study conducted on various brominated compounds demonstrated that 1-(4-Bromophenyl)ethylamine hydrochloride showed significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined using the microbroth dilution technique, indicating effective antibacterial properties.
- Cytotoxicity Against Cancer Cell Lines : In vitro studies on human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects. The results suggested that the compound could induce cell cycle arrest and apoptosis, making it a candidate for further development as an anticancer drug .
Comparative Analysis
To better understand the unique properties of 1-(4-Bromophenyl)ethylamine hydrochloride, a comparison with similar compounds is presented below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(4-Bromophenyl)ethylamine | Lacks octyl group; simpler structure | Different chemical properties and applications |
| 1-(4-Chlorophenyl)ethylamine | Contains chlorine instead of bromine | Varies in reactivity due to halogen type |
| 1-(4-Methylphenyl)ethylamine | Contains a methyl group instead of bromine | Alters chemical behavior and applications |
| 1-(4-Bromophenyl)ethyl(butyl)amine | Contains butyl group instead of octyl | Changes hydrophobicity and solubility characteristics |
Q & A
Q. What is the correct IUPAC nomenclature for 1-(4-Bromophenyl)ethylamine hydrochloride, and how does its structural complexity influence synthesis planning?
The IUPAC name follows substituent priority rules: the bromophenyl group is prioritized over the octyl chain. The amine group is modified by both substituents, requiring regioselective protection during synthesis. Evidence from IUPAC guidelines (e.g., avoiding terms like "benzylamine" in favor of systematic naming) supports this approach . For synthesis planning, the bromine substituent introduces steric hindrance, necessitating optimized coupling conditions (e.g., palladium catalysis or nucleophilic substitution) .
Q. What analytical techniques are most effective for characterizing 1-(4-Bromophenyl)ethylamine hydrochloride, and how are spectral discrepancies resolved?
Use 1H/13C NMR to confirm the aromatic proton environment (δ 7.3–7.5 ppm for bromophenyl) and aliphatic chain integration (δ 1.2–1.6 ppm for octyl). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ≈ 345.1 for C16H25BrN). Discrepancies in purity assessments (e.g., residual solvents) require HPLC with UV/ELSD detection and orthogonal methods like quantitative NMR (qNMR) with ethyl paraben as an internal standard .
Q. How is the hydrochloride salt form verified, and what role does counterion stability play in biological assays?
Elemental analysis (Cl− content) and FTIR (N–H stretching at 2500–3000 cm⁻¹ for amine hydrochloride) confirm salt formation. Counterion stability impacts solubility and receptor binding; use pH-solubility profiling in PBS (pH 1.2–7.4) to assess ionizability. For biological studies, ensure salt dissociation in aqueous buffers via conductivity measurements .
Q. What synthetic routes are reported for analogous bromophenyl-alkylamine derivatives, and how can they be adapted for this compound?
Evidence from palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-bromide intermediates) and reductive amination (using NaBH3CN or H2/Pd-C) are common. For [1-(4-Bromophenyl)ethyl] moieties, a ketone intermediate (e.g., 1-(4-bromophenyl)ethanone) can be reductively aminated with octylamine under acidic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions (e.g., N-alkylation vs. C-alkylation) during synthesis?
Use steric/electronic directing groups (e.g., Boc protection for amines) to favor C-alkylation. Monitor reaction progress via TLC or LC-MS to detect intermediates. For example, in Pd-catalyzed steps, additives like Bu4NBr improve phase transfer, while lower temperatures (40–60°C) reduce undesired byproducts .
Q. What strategies resolve contradictions in biological activity data (e.g., receptor affinity vs. functional antagonism)?
Employ orthogonal assay systems :
- Radioligand binding assays (e.g., NMDA receptor studies with [3H]MK-801) to measure direct interactions.
- Functional assays (e.g., calcium imaging in neuronal cells) to assess downstream effects. Discrepancies may arise from off-target effects; use knockout models or silico docking (e.g., AutoDock Vina) to validate target specificity .
Q. How do structural analogs (e.g., cyclopropane-substituted bromophenylamines) inform SAR studies for this compound?
Compare with analogs like 1-(4-Bromophenyl)cyclopropanamine hydrochloride (CAS 952289-92-8). Cyclopropane rings enhance conformational rigidity, which can be probed via X-ray crystallography or molecular dynamics simulations to correlate steric effects with bioactivity .
Q. What experimental designs are critical for evaluating metabolic stability in preclinical models?
Use hepatic microsome assays (human/rat) with LC-MS/MS to track parent compound depletion. For in vivo studies, administer via IV/PO routes and collect plasma/tissue samples at 0–24 hr. Apply compartmental modeling (e.g., Phoenix WinNonlin) to calculate t1/2 and clearance rates .
Q. How can impurities (e.g., diastereomers or residual Pd) be quantified and controlled during scale-up?
ICP-MS detects Pd residues (limit: <10 ppm). For diastereomers, use chiral HPLC (e.g., Chiralpak AD-H column) or SFC . Implement Design of Experiments (DoE) to optimize recrystallization solvents (e.g., EtOH/H2O mixtures) for impurity rejection .
Q. What mechanistic insights can be gained from studying pH-dependent degradation pathways?
Conduct forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H2O2) conditions. Monitor via UPLC-PDA to identify degradation products (e.g., dealkylated amines or bromophenol). Use DFT calculations (Gaussian 16) to predict hydrolysis/oxidation susceptibility at specific pH levels .
Methodological Notes
- Synthetic protocols should prioritize reproducibility: Include step-by-step quenching, workup (e.g., aqueous/organic phase separation), and drying (MgSO4 vs. molecular sieves).
- Data validation requires triplicate experiments with statistical analysis (e.g., RSD <5% for purity assays).
- Safety : Bromophenyl intermediates may be irritants; follow protocols in for spill management and PPE guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
